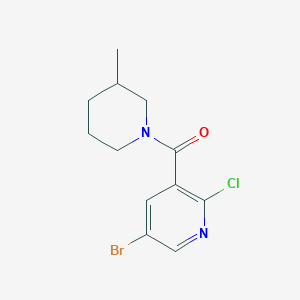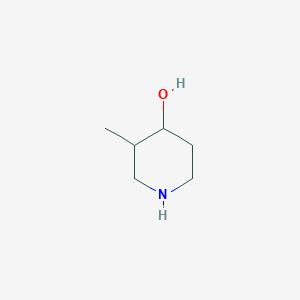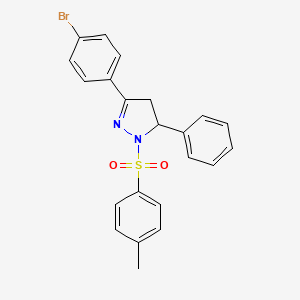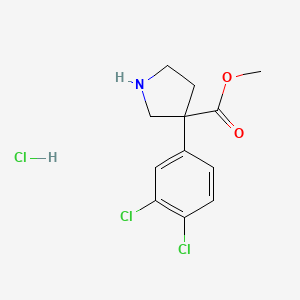![molecular formula C14H10ClF3N2OS B2467292 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034417-06-4](/img/structure/B2467292.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound with a distinct structural framework. Featuring a fused thienopyridine ring system and the trifluoromethyl-substituted pyridine moiety, the compound has unique reactivity and interaction characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic synthesis strategies. Starting from simple pyridine and thienopyridine precursors, the synthetic route can include:
Halogenation: : Introducing the chlorine atom into the dihydrothienopyridine framework.
Cyclization: : Formation of the fused ring system under controlled heating.
Friedel-Crafts Acylation: : Addition of the trifluoromethyl-substituted pyridine moiety to the methanone group.
Typical reaction conditions might include the use of Lewis acids like aluminum chloride, with organic solvents such as dichloromethane, under an inert atmosphere.
Industrial Production Methods
For industrial scale production, continuous flow synthesis could be employed, enhancing the efficiency and yield of the compound. Optimizing reaction parameters and employing catalysts can streamline the process. Rigorous quality control measures ensure the compound's consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo several types of chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.
Reduction: : Reduction reactions can convert ketone moiety to corresponding alcohols using agents like sodium borohydride.
Substitution: : The chlorine atom can be substituted with other nucleophiles, forming derivatives with varied functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic or basic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nucleophiles like amines, alcohols in polar aprotic solvents.
Major Products
Oxidation: : Sulfoxide, Sulfone derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Varied functionalized thienopyridine compounds.
Scientific Research Applications
Chemistry
As a precursor in the synthesis of complex heterocycles.
As a model compound in studying reaction mechanisms involving halogenated thienopyridines.
Biology
Investigated for its potential as a bioactive molecule in pharmaceutical research.
Studied for interactions with biological macromolecules.
Medicine
Potential lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Used in material science research for developing new materials with unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone depends on its application:
Enzyme Inhibition: : It may interact with active sites of enzymes, inhibiting their activity.
Receptor Binding: : It could bind to specific receptors, modulating biological pathways.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other halogenated thienopyridine compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone features a unique combination of halogen and trifluoromethyl substituents. This structure imparts unique reactivity and interaction profiles.
List of Similar Compounds
2-chlorothieno[3,2-c]pyridin-5-yl)methanone
6-(trifluoromethyl)pyridin-3-yl)methanol
2,6-dichloropyridine
There you go—now your chemical compound is no longer a mystery but a story with depth. If there's more detail you crave, you know where to find me!
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-12-5-9-7-20(4-3-10(9)22-12)13(21)8-1-2-11(19-6-8)14(16,17)18/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKWCNLOHRHHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)
![2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide](/img/structure/B2467216.png)


![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2467223.png)
![N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline](/img/structure/B2467224.png)


![N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2467228.png)
![N-(cyanomethyl)-N-cyclopropyl-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide](/img/structure/B2467231.png)
